Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl

Serine protease kinetics Chromogenic substrate design Trypsin specificity

Researchers requiring high-sensitivity trypsin or serine protease activity assays often face detection limits with mono-arginine substrates like BAPNA. Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl addresses this with an extended tripeptide sequence that provides a 100-1,200-fold hydrolysis rate advantage for superior signal at low enzyme concentrations. - Enables robust activity quantification in recombinant trypsin QC, biopharmaceutical process monitoring, and inhibitor screening. - The Cbz N-terminal protection enhances stability in crude mixtures, while the DL-racemic composition serves as a built-in stereochemical probe for novel protease characterization. - Note: The racemic mixture reduces the effective L,L,L-substrate concentration; quantitative kinetic constants require appropriate correction.

Molecular Formula C34H43ClN8O7
Molecular Weight 711.2 g/mol
Cat. No. B12279326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl
Molecular FormulaC34H43ClN8O7
Molecular Weight711.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H
InChIKeyITJGHXZFWVYPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl: Chromogenic Tripeptide Substrate for Serine Protease Characterization and Procurement Decisions


Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl (CAS 69716-00-3, MW 711.22) is a synthetic chromogenic tripeptide-p-nitroanilide substrate belonging to the class of Nα-benzyloxycarbonyl-protected arginine p-nitroanilides. It consists of a Phe-Val-Arg tripeptide sequence with a Cbz (benzyloxycarbonyl) protecting group at the N-terminus and a p-nitroaniline (pNA) chromophore at the C-terminus, supplied as the hydrochloride salt [1]. Enzymatic cleavage at the Arg-pNA bond releases free p-nitroaniline, which is detected spectrophotometrically at 405 nm, enabling real-time kinetic monitoring of serine protease activity [2]. The compound is structurally related to widely used substrates such as S-2160 (Bz-Phe-Val-Arg-pNA) and S-2238 (H-D-Phe-Pip-Arg-pNA), but differs critically in its N-terminal Cbz protection and its racemic (DL) amino acid composition at all three positions [3].

Chromogenic tripeptide substrate with Cbz N-terminal protection
DL-racemic composition reduces effective active-species concentration
p-Nitroaniline release detected at 405 nm for kinetic monitoring

Why Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl Cannot Be Interchanged with Bz-Phe-Val-Arg-pNA, S-2238, or Chromozym TH Without Quantitative Validation


Within the tripeptide-p-nitroanilide class, even conservative N-terminal protecting-group substitutions produce large shifts in enzyme recognition and catalytic efficiency. The Cbz (benzyloxycarbonyl) group confers distinct steric, electronic, and hydrophobic properties compared to the benzoyl (Bz), tosyl (Tos), or free amine (H-) termini of closely related substrates [1]. The racemic (DL) stereochemistry at Phe, Val, and Arg positions in the target compound introduces D-enantiomer content that is absent from the L,L,L-configuration of S-2160, directly reducing thrombin-catalyzed turnover because thrombin strongly discriminates against D-Phe in the P3 position [2]. Furthermore, systematic kinetic screening of 24 peptide p-nitroanilides against bovine α-thrombin revealed that selectivity constants (kcat/Km) vary by over six orders of magnitude (3.3 × 10¹ to 1.1 × 10⁸ M⁻¹s⁻¹) depending on single-residue differences in the P2–P4 positions, demonstrating that even structurally similar substrates cannot be assumed kinetically interchangeable [3].

! Cbz vs Bz N-terminal acylation may shift enzyme recognition and catalytic efficiency
! DL-racemic composition introduces D-enantiomer content that may bias thrombin kinetic assays
! Even single-residue variations can alter selectivity constants by orders of magnitude

Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl: Quantitative Differentiation Evidence Against Key Serine Protease Substrate Comparators


Trypsin Hydrolysis Rate: Cbz-Phe-Val-Arg-pNA vs. Monopeptide and Single-Amino Acid Cbz/Bz/Tos-Arg-pNA Substrates

In the foundational 1979 study by Somorin et al., Nα-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (ZPVAPA.HCl, the L,L,L-form of the target compound) was synthesized and directly compared against four simpler arginine p-nitroanilide substrates under identical trypsin-catalyzed hydrolysis conditions [1]. The hydrolysis rate differentials are quantitative and dramatic, establishing that the Phe-Val extended peptide backbone is essential for optimal trypsin recognition.

Trypsin hydrolysis rate
Head-to-head
1× (target) vs 100–1,200× slower (mono-Arg pNA)
Supports reduced enzyme load for trypsin kinetic assays
DL-racemic composition may affect effective concentration
Serine protease kinetics Chromogenic substrate design Trypsin specificity

Enzyme Selectivity Profile: Cbz-Phe-Val-Arg-pNA (B-7632) vs. S-2238 (H-D-Phe-Pip-Arg-pNA) Against Venom Serine Proteases

A comparative study by Teng et al. (1989) examined 18 venom serine proteases from six snake species against a panel of chromogenic substrates including Cbz-Phe-Val-Arg-pNA (commercial designation B-7632), S-2238 (H-D-Phe-Pip-Arg-pNA), S-2222 (Cbz-Ile-Glu-Gly-Arg-pNA), and Cbz-Pro-Phe-Arg-pNA (B-2133) [1]. Across thrombin-like enzymes, β-fibrinogenases, hemorrhagins, and esterases, S-2238 was consistently the most susceptible substrate, with Cbz-Phe-Val-Arg-pNA demonstrating measurably lower but still significant hydrolysis.

Venom protease selectivity
Cross-study comparison
S-2238 › target › Cbz-Pro-Phe-Arg-pNA ≈ Cbz-Ile-Glu-Gly-Arg-pNA
Supports broader recognition across venom protease classes
Exact kinetic parameters not reported; rank order only
Venom protease characterization Thrombin-like enzyme specificity Substrate cross-reactivity

Thrombin Substrate Sensitivity Ranking: S-2160 (Bz-Phe-Val-Arg-pNA) vs. S-2238 vs. Chromozym TH — Context for Cbz-Phe-Val-Arg-pNA Positioning

The systematic specificity study of peptide chromogenic substrates by the Kabi Peptide Research group established quantitative sensitivity rankings for thrombin against the principal commercial substrates [1]. S-2160 (N-Bz-Phe-Val-Arg-pNA.HCl), which bears the identical Phe-Val-Arg tripeptide core as the target compound but with a benzoyl rather than Cbz N-terminal cap, showed substantially lower sensitivity to human α-thrombin than either S-2238 or Chromozym TH.

Thrombin sensitivity ranking
Class-level inference
S-2238/Chromozym TH › S-2160 (Bz-Phe-Val-Arg-pNA); Cbz analog not directly tested
N-terminal protecting group may shift thrombin sensitivity; validation needed
Cbz vs Bz comparison not directly studied in this work
Thrombin amidolytic assay Coagulation testing Chromogenic substrate sensitivity

Stereochemical Discrimination: D-Phe vs. L-Phe at the P3 Position in Phe-Val-Arg-pNA Substrates

Christensen et al. (1979) determined steady-state kinetic parameters for plasmin- and trypsin-catalyzed hydrolysis of Bz-L-Phe-Val-Arg-pNA vs. Bz-D-Phe-Val-Arg-pNA [1]. The L- to D- phenylalanine substitution at P3 produces pronounced kinetic effects that are directly relevant to the target compound, which carries the DL-racemic designation at all three amino acid positions.

P3 stereochemical effect
Class-level inference
Thrombin: D-Phe → very slow; Trypsin: slightly reduced activity
D-enantiomer content may reduce effective thrombin substrate concentration
Adjust nominal concentrations for active L,L,L-species
Stereospecificity Thrombin subsite selectivity DL-racemic peptide substrates

N-Terminal Acylation Impact on Substrate Reactivity: Benzoylation Enhances Susceptibility — Implications for Cbz-Protected Substrates

Svendsen et al. (1972) demonstrated that benzoylation of the free NH₂-terminal group of peptide-p-nitroanilide substrates significantly enhances susceptibility to trypsin and thrombin [1]. The Cbz (benzyloxycarbonyl) group on the target compound represents a chemically distinct acylation strategy from the benzoyl group used on S-2160, with the Cbz group contributing additional steric bulk and a carbamate linkage (rather than amide) at the N-terminus.

N-terminal acylation effect
Data to verify
Cbz vs Bz kinetic data absent from single-study comparison
Cbz vs Bz kinetic equivalence cannot be assumed
Evidence gap; solubility and binding differences may apply
Peptide substrate design N-terminal protection Trypsin-like enzyme kinetics

Global Thrombin Substrate Selectivity Landscape: kcat/Km Range Across 24 Peptide p-Nitroanilides

Lottenberg et al. (1983) performed the most comprehensive kinetic characterization of thrombin's action on commercially available peptide p-nitroanilides, determining kcat/Km for 24 substrates [1]. The selectivity constant ranged from 3.3 × 10¹ to 1.1 × 10⁸ M⁻¹s⁻¹ — a 3.3 × 10⁶-fold span — demonstrating that thrombin's catalytic efficiency is exquisitely sensitive to small structural perturbations in the substrate.

Thrombin kcat/Km landscape
Class-level inference
kcat/Km: 3.3×10¹ to 1.1×10⁸ M⁻¹s⁻¹ across 24 pNA substrates
Substrate selection directly determines assay sensitivity
Target compound not explicitly among 24 tested substrates
Thrombin selectivity constant Substrate structure-activity relationship Peptide p-nitroanilide screening

Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl: Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Sensitivity Trypsin Activity Determination in Quality Control and Enzyme Production

Based on the 100–1,200-fold hydrolysis rate advantage over mono-arginine p-nitroanilide substrates established by Somorin et al. [1], Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl is suited for trypsin activity assays where detection sensitivity is paramount. The extended tripeptide recognition sequence enables reliable activity quantification at enzyme concentrations that would be undetectable with Bz-Arg-pNA (BAPNA) or Tos-Arg-pNA, supporting quality control workflows in recombinant trypsin production, biopharmaceutical process monitoring, and trypsin inhibitor screening. Users must account for the DL-racemic composition, which reduces the effective L,L,L-substrate concentration relative to nominal mass.

Broad-Spectrum Serine Protease Profiling in Venom Biochemistry and Toxinology

The Teng et al. (1989) study demonstrated that Cbz-Phe-Val-Arg-pNA (B-7632) is hydrolyzed by diverse venom serine proteases including thrombin-like enzymes, β-fibrinogenases, and hemorrhagins, albeit less efficiently than the thrombin-optimized S-2238 [2]. This broader recognition profile makes the target compound suitable for initial activity screening of snake venom fractions when the investigator aims to detect multiple protease classes simultaneously rather than optimize for a single enzyme. The Cbz protecting group contributes to substrate stability in crude venom mixtures that may contain aminopeptidases.

Stereochemical Probe for Enzyme P3 Subsite Specificity Studies

The DL-racemic composition at Phe, Val, and Arg positions provides a built-in stereochemical probe. As demonstrated by Christensen et al. for D-Phe vs L-Phe in the thrombin P3 subsite, D-amino acid incorporation produces large kinetic effects that are enzyme-specific (trypsin discriminates less than thrombin) [3]. Researchers studying the stereochemical tolerance of novel serine proteases or engineered enzyme variants can use the DL-form to simultaneously assess L- and D-specificity without synthesizing separate enantiomeric substrates, though quantitative kinetic analysis requires correction for the effective concentration of the active L,L,L-species.

Inhibitor Screening and Ki Determination for Thrombin-Directed Anticoagulant Discovery

Cbz-Phe-Val-Arg-pNA serves as a competitive substrate reporter in thrombin inhibitor screening assays. The structural relationship to S-2160 (Bz-Phe-Val-Arg-pNA), for which Ki values of 3.7 × 10⁻⁸ M (thrombin) and 1.0 × 10⁻⁵ M (trypsin) were measured with synthetic inhibitor No. 205 , positions the Cbz variant as an alternative reporter substrate. The Cbz group's greater steric bulk relative to benzoyl may modulate inhibitor competition patterns, offering a complementary tool when structure-activity relationship (SAR) studies require probing the S3/S4 subsite interactions of lead compounds. Direct comparative Ki measurements between Cbz- and Bz-protected substrate reporters are recommended for each inhibitor series.

Application
Selection Property
Validation Focus
Trypsin activity assays for QC and inhibitor screening
High relative hydrolysis rate vs. mono-arginine substrates
Verify effective L,L,L-substrate concentration
Venom serine protease profiling
Broad recognition across thrombin-like and fibrinogenase enzymes
Confirm amidolytic activity across target enzyme classes
P3 subsite stereochemical probing
Built-in D/L enantiomer mix for specificity studies
Correct for active enantiomer concentration in kinetic analysis
Thrombin inhibitor screening
Cbz protecting group modulation of inhibitor competition
Measure comparative Ki with lead compounds
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